molecular formula C17H13Cl2FO3 B13002462 Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Cat. No.: B13002462
M. Wt: 355.2 g/mol
InChI Key: VMJAQWDJPHLZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C₁₇H₁₃Cl₂FO₃. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is part of the fluorinated building blocks category, which are essential in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride in the presence of a base, followed by esterification with allyl alcohol. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and catalysts but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
  • 3-Chloro-4-(2-chloro-4-fluorobenzyloxy)benzoic acid allyl ester

Uniqueness

Allyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H13Cl2FO3

Molecular Weight

355.2 g/mol

IUPAC Name

prop-2-enyl 3-chloro-4-[(2-chloro-4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H13Cl2FO3/c1-2-7-22-17(21)11-4-6-16(15(19)8-11)23-10-12-3-5-13(20)9-14(12)18/h2-6,8-9H,1,7,10H2

InChI Key

VMJAQWDJPHLZDC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Cl

Origin of Product

United States

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